molecular formula C17H17ClN2O4S B5151258 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B5151258
M. Wt: 380.8 g/mol
InChI Key: XUJBEAHYMYNGEV-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide prevents the activation and proliferation of B-cells, which are involved in the development and progression of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a selective and potent inhibitory effect on BTK activity, leading to the inhibition of B-cell proliferation and survival. 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to have minimal off-target effects on other kinases, which reduces the risk of adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its selective inhibitory effect on BTK, which makes it a promising therapeutic agent for the treatment of various cancers and autoimmune diseases. However, one limitation of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its potential toxicity, which requires careful monitoring in clinical trials.

Future Directions

For 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various cancers and autoimmune diseases. Additionally, studies on combination therapies with other agents, such as immune checkpoint inhibitors, may enhance the therapeutic potential of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide may lead to the development of more effective dosing regimens.

Synthesis Methods

The synthesis of 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-morpholinylcarbonyl)aniline in the presence of a base. This reaction yields 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, which is then purified using various chromatography techniques.

Scientific Research Applications

4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers and autoimmune diseases. In cancer, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune diseases, 4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown potential in treating rheumatoid arthritis and systemic lupus erythematosus (SLE).

properties

IUPAC Name

4-chloro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-4-6-16(7-5-14)25(22,23)19-15-3-1-2-13(12-15)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJBEAHYMYNGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

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